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molecular formula C11H13N3O2 B8762413 ethyl 2-(5-amino-1H-benzo[d]imidazol-2-yl)acetate CAS No. 157688-29-4

ethyl 2-(5-amino-1H-benzo[d]imidazol-2-yl)acetate

Cat. No. B8762413
M. Wt: 219.24 g/mol
InChI Key: OVGQJURIKAJTDN-UHFFFAOYSA-N
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Patent
US05741804

Procedure details

A mixture of ethyl 5-nitrobenzimidazole-2-acetate (206 mg, 0.83 mmol, 1 equiv.), 10% palladium on carbon (88 mg, 0.08 mmol, 0.1 equiv.), and absolute ethanol (8 mL) was stirred at room temperature under hydrogen (balloon). After 45 minutes, the reaction was filtered through Celite®, and the filtrate was concentrated to afford crude ethyl 5-aminobenzimidazole-2-acetate. This was used without further purification.
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]2[N:8]=[C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:10][C:6]=2[CH:5]=1)([O-])=O>[Pd].C(O)C>[NH2:1][C:4]1[CH:18]=[CH:17][C:7]2[N:8]=[C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
206 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=C(N2)CC(=O)OCC)C=C1
Name
Quantity
88 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under hydrogen (balloon)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC1=CC2=C(N=C(N2)CC(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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